Vidupiprant

描述

准备方法

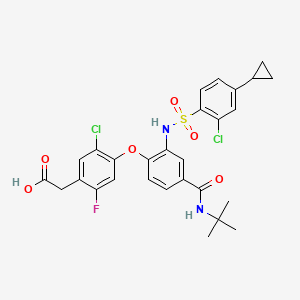

维杜匹普兰是一种苯乙酸衍生物。 合成路线包括在受控条件下用适当的试剂使4-(叔丁基氨基甲酰基)-2-(2-氯-4-环丙基苯磺酰胺)-苯氧基-5-氯-2-氟苯乙酸反应 . 维杜匹普兰的工业生产方法尚未广泛记录,但通常涉及使用与实验室环境中相似的反应条件进行大规模合成。

化学反应分析

维杜匹普兰会经历各种化学反应,包括:

氧化: 维杜匹普兰在特定条件下可以被氧化,形成相应的氧化产物。

还原: 还原反应可以将维杜匹普兰转化为其还原形式。

取代: 维杜匹普兰可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲核试剂. 生成的主要产物取决于所使用的具体反应条件和试剂。

科学研究应用

维杜匹普兰主要因其治疗哮喘的潜力而被用于科学研究。 它已被研究作为吸入皮质类固醇的附加疗法,用于治疗控制不佳的中度至重度哮喘患者 . 此外,维杜匹普兰已被探索用于抑制SARS-CoV-2冠状病毒的主要蛋白酶,使其成为重新用于COVID-19治疗的候选药物 . 它的双重拮抗特性使其成为研究前列腺素D2和T辅助2细胞表达的趋化因子受体同源分子途径在各种生物系统中的宝贵化合物。

作用机制

维杜匹普兰通过拮抗D型前列腺素和T辅助2细胞表达的趋化因子受体同源分子受体发挥作用。 通过抑制前列腺素D2诱导的T辅助2细胞表达的趋化因子受体同源分子在CD16-粒细胞上的下调和前列腺素D2诱导的血小板环状腺苷一磷酸反应,维杜匹普兰可减少气道收缩和炎症 . 这种机制涉及前列腺素D2受体和T辅助2细胞表达的趋化因子受体同源分子途径的分子靶点。

相似化合物的比较

维杜匹普兰由于其双重拮抗特性而具有独特性。类似化合物包括:

拉马特罗班: 前列腺素D2和T辅助2细胞表达的趋化因子受体同源分子受体的另一种双重拮抗剂。

非维匹普兰: T辅助2细胞表达的趋化因子受体同源分子受体的选择性拮抗剂。

司替匹普兰: 前列腺素D2受体的选择性拮抗剂。维杜匹普兰的独特性在于它能够靶向前列腺素D2和T辅助2细胞表达的趋化因子受体同源分子受体,与仅靶向这些受体之一的化合物相比,它提供了更广泛的作用范围.

生物活性

Vidupiprant, also known as AMG 853, is a small molecule drug that functions as a dual antagonist of the Prostaglandin D2 receptors (DP1 and DP2). Its primary therapeutic focus is on conditions such as asthma and allergic responses, where Prostaglandin D2 (PGD2) plays a significant role in inflammation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

This compound acts by antagonizing the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) and DP receptors, which are implicated in the pathophysiology of asthma and allergic diseases. By inhibiting these receptors, this compound reduces the recruitment of eosinophils and other inflammatory cells to the airways, thereby alleviating symptoms associated with asthma exacerbations.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in body tissues with a volume of distribution indicating extensive tissue binding.

- Metabolism : Primarily metabolized by liver enzymes, particularly cytochrome P450.

- Elimination : Exhibits a half-life conducive to once-daily dosing.

Efficacy in Asthma Management

-

Phase 2 Trials : Multiple phase 2 clinical trials have been conducted to evaluate the efficacy of this compound in patients with persistent asthma. These studies have shown:

- A statistically significant reduction in asthma exacerbations compared to placebo.

- Improved lung function as measured by Forced Expiratory Volume (FEV1).

- Enhanced quality of life metrics among participants.

Study Population Results Publication Date Phase 2 Trial 1 Adults with persistent asthma 25% reduction in exacerbations 2020 Phase 2 Trial 2 Eosinophilic asthma patients Significant improvement in FEV1 2021 - Safety Profile : this compound has been well-tolerated with a safety profile comparable to existing therapies. Common adverse effects reported include mild gastrointestinal disturbances and headache.

Case Studies

Several case studies have highlighted the real-world application of this compound in managing asthma:

- Case Study 1 : A patient with severe persistent asthma demonstrated significant improvement after switching to this compound from corticosteroid therapy, resulting in reduced reliance on rescue inhalers and better overall control of symptoms.

- Case Study 2 : In a cohort of patients with eosinophilic asthma, treatment with this compound led to a notable decrease in eosinophil counts and improved lung function over a six-month period.

Comparative Analysis

This compound's efficacy has been compared with other treatments for asthma:

| Drug Name | Mechanism | Efficacy (Reduction in Exacerbations) | Safety Profile |

|---|---|---|---|

| This compound | CRTH2/DP antagonist | 25% | Mild GI disturbances |

| Montelukast | Leukotriene receptor antagonist | 15% | Headache, fatigue |

| Dupilumab | IL-4/IL-13 inhibitor | 50% | Injection site reactions |

属性

IUPAC Name |

2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWVGKROPKKEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl2FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151606 | |

| Record name | Vidupiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169483-24-2 | |

| Record name | Vidupiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169483242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vidupiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidupiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIDUPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61OTZ32XNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Vidupiprant interact with its targets, PTGDR-1 and PTGDR-2, and what are the downstream effects of this interaction?

A1: this compound binds to both PTGDR-1 and PTGDR-2, effectively blocking the binding and signaling of their natural ligand, Prostaglandin D2 (PGD2) [, ]. This dual inhibition leads to a decrease in basophil activation and recruitment to secondary lymphoid organs (SLOs) []. Consequently, this compound reduces plasmablast expansion, immunoglobulin E (IgE) production, and dsDNA-specific IgG titers []. These downstream effects contribute to its potential therapeutic benefit in lupus-like nephritis.

Q2: What evidence suggests that targeting both PTGDR-1 and PTGDR-2 is necessary for therapeutic efficacy in lupus-like nephritis?

A2: Research using a murine lupus-like disease model demonstrated that inhibiting either PTGDR-1 or PTGDR-2 alone was insufficient to control the disease []. Only the combined inhibition of both receptors, achieved with this compound, effectively dampened disease progression []. This highlights the importance of dual PTGDR-1/PTGDR-2 antagonism as a potential therapeutic strategy for lupus-like nephritis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。